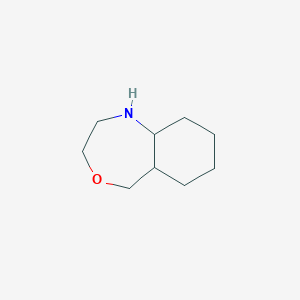
Decahydro-4,1-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-4,1-benzoxazepine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Activity
Decahydro-4,1-benzoxazepine derivatives have been investigated for their anticancer properties. Research indicates that modifications to the benzoxazepine structure can enhance its ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy against lung adenocarcinoma cells by inhibiting cell growth through mechanisms involving p53 pathways .
Neuroprotective Effects
Several studies have highlighted the neuroprotective effects of benzoxazepine derivatives. These compounds have been identified as selective agonists for the 5-HT1A receptor, which plays a crucial role in modulating neurotransmitter systems associated with mood and anxiety disorders. Their ability to interact with serotonin receptors suggests potential therapeutic applications in treating conditions such as depression and anxiety .
Squalene Synthase Inhibition
Research has demonstrated that specific this compound derivatives inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. This inhibition is significant for developing treatments for hypercholesterolemia and related cardiovascular diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reactions : The formation of this compound often involves cyclization reactions between ortho-fluorobenzamide and alkynes under basic conditions. This method has shown to be efficient and allows for the introduction of different substituents on the benzene ring .
- Transition-Metal-Free Protocols : Recent advancements have introduced transition-metal-free synthetic protocols that simplify the production of benzoxazepines while maintaining high yields and selectivity .
Case Studies
Case Study 1: Anticancer Research
A notable study focused on the synthesis of a series of this compound derivatives that were evaluated for their anticancer activity. The results indicated that specific modifications to the structure significantly enhanced their potency against various cancer cell lines, highlighting the importance of structural optimization in drug development .
Case Study 2: Neuropharmacology
In another study, researchers explored the neuroprotective properties of this compound derivatives as potential treatments for neurodegenerative diseases. The findings suggested that these compounds could mitigate neuronal damage and promote cell survival in models of neurotoxicity .
Summary Table of Applications
Propiedades
IUPAC Name |
1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXAXNQTZGJTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)COCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













